

# (1S,3R)-Gne-502: A Novel Oral SERD for ER+ Breast Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1S,3R)-Gne-502

Cat. No.: B12394242

[Get Quote](#)

**(1S,3R)-Gne-502** is an investigational, orally bioavailable, and potent selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer. It functions as a full antagonist and degrader of the estrogen receptor alpha (ER $\alpha$ ) protein, offering a promising therapeutic alternative to existing endocrine therapies, particularly in the context of resistance. This technical guide provides an in-depth overview of **(1S,3R)-Gne-502**, including its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

## Core Mechanism of Action

**(1S,3R)-Gne-502** exerts its anti-cancer effects through a dual mechanism of action that directly targets the ER $\alpha$  signaling pathway, a key driver in the majority of breast cancers.<sup>[1]</sup> Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, Gne-502 both blocks the receptor's function and induces its degradation. This complete abrogation of ER $\alpha$  signaling helps to overcome resistance mechanisms that can emerge with other endocrine therapies.<sup>[2]</sup>

The degradation of ER $\alpha$  disrupts the downstream signaling cascades that promote tumor cell proliferation and survival. By eliminating the receptor protein, **(1S,3R)-Gne-502** effectively shuts down both ligand-dependent and ligand-independent ER $\alpha$  activity.

## Preclinical Efficacy and Quantitative Data

**(1S,3R)-Gne-502** has demonstrated potent and dose-dependent anti-tumor activity in preclinical models of ER+ breast cancer. The following tables summarize the key quantitative data from these studies.

| In Vitro Activity                            |                 |
|----------------------------------------------|-----------------|
| Assay                                        | (1S,3R)-Gne-502 |
| ER $\alpha$ Degradation (EC50) in MCF7 cells | 13 nM           |

  

| In Vivo Efficacy (MCF7 Xenograft Model) |                           |
|-----------------------------------------|---------------------------|
| Dosage (oral, once daily)               | Tumor Growth Inhibition   |
| 10 mg/kg                                | Dose-dependent inhibition |
| 30 mg/kg                                | Dose-dependent inhibition |
| 100 mg/kg                               | Tumor stasis              |

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of **(1S,3R)-Gne-502** and a typical experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

**Figure 1:** Proposed signaling pathway of **(1S,3R)-Gne-502** in ER+ breast cancer cells.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- To cite this document: BenchChem. [(1S,3R)-Gne-502: A Novel Oral SERD for ER+ Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394242#1s-3r-gne-502-function-in-er-breast-cancer]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

